Naphthalene-1,8-disulfonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

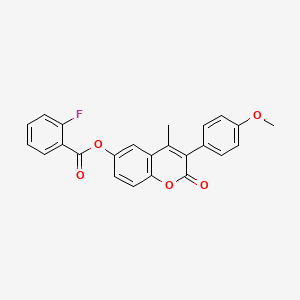

Naphthalene-1,8-disulfonic Acid is a type of sulfonic acid that is derived from naphthalene . It is a colorless solid and is typically obtained as a tetrahydrate . It is one of several isomers of naphthalenedisulfonic acid .

Synthesis Analysis

The synthesis of Naphthalene-1,8-disulfonic Acid involves disulfonation of naphthalene with oleum . Further sulfonation gives the 1,3,5-trisulfonic acid derivative . There are also studies on the synthesis and characterization of new complexes based on naphthalene-1,3-disulfonic acid .Molecular Structure Analysis

The molecular structure of Naphthalene-1,8-disulfonic Acid has been analyzed in several studies . The compound is characterized by its unique structure, which includes two sulfonic acid groups attached to a naphthalene ring.Chemical Reactions Analysis

Naphthalene-1,8-disulfonic Acid undergoes various chemical reactions. For instance, fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis

Naphthalene-1,8-disulfonic Acid is a colorless solid and is typically obtained as a tetrahydrate . It has a molar mass of 288.299 g/mol . The compound is known to be a strong acid .Scientific Research Applications

- Key Findings :

- NDSA’s disodium salt serves as a divalent counterion for forming salts of basic drug compounds. It is an alternative to mesylate or tosylate salts .

- NDSA is used as an intermediate in dye production. It contributes to the synthesis of compounds like 1,5-dihydroxynaphthalene and aminocaproic acid .

- A synthesized solid containing NDSA is employed as a multifunctional catalyst in one-pot Mannich sequences. It facilitates the transformation of aromatic aldehydes, acetophenone derivatives, acetyl chloride, and acetonitrile into β-acetamido ketone products .

- PANI/NDSA’s conduction band potential (−0.75 V vs. SCE) allows efficient H₂ production under visible light. It outperforms the H₂O/H₂ system (~−0.30 V vs. SCE) .

- PANI/NDSA is synthesized by interfacial chemical oxidation of aniline using ammonium persulfate as the oxidant and NDSA as the dopant. Its stability and photoactivity make it a promising material for hydrogen generation .

Photocatalysis for Hydrogen Evolution

Divalent Counterion in Drug Salts

Intermediate in Dye Synthesis

Multifunctional Catalyst in Organic Transformations

Hydrogen Formation under Visible Light

Stable Synthesis and Application

Safety and Hazards

Mechanism of Action

Target of Action

Naphthalene-1,8-disulfonic Acid is a fluorescent organic compound . It is one of several isomers of naphthalenedisulfonic acid It has been shown to interact with macrocycles l1 and l2 .

Mode of Action

The interaction of Naphthalene-1,8-disulfonic Acid with its targets has been evaluated by fluorescence emission spectra . It was found that Naphthalene-1,8-disulfonic Acid had a quenching effect upon the addition of the two macrocycles, which contain both 2,6-pyridylamide and dipyrrole units .

Biochemical Pathways

It is known that naphthalene and substituted naphthalenes can be degraded by various bacterial species . The degradation of naphthalene yields a mixture of the 1- and 2-sulfonic acids . Further sulfonation of the latter disulfonic acid mixture yields 78% 1,3,6- and 17% 1.3.5- + 1,3,7- trisulfonic acids .

Pharmacokinetics

It is known that naphthalene-1,8-disulfonic acid is thermally stable up to 300 °c . Above this temperature, a weight loss of 1.2% occurs . These properties could potentially impact the bioavailability of Naphthalene-1,8-disulfonic Acid.

Result of Action

KAs 3–5 cells showed cellular aggregation around naphthalene crystals with decreased cell surface charge .

Action Environment

The action, efficacy, and stability of Naphthalene-1,8-disulfonic Acid can be influenced by environmental factors. For instance, the temperature can affect the thermal stability of Naphthalene-1,8-disulfonic Acid . Furthermore, the presence of other compounds, such as macrocycles L1 and L2, can influence the interaction of Naphthalene-1,8-disulfonic Acid with its targets .

properties

IUPAC Name |

naphthalene-1,8-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)8-5-1-3-7-4-2-6-9(10(7)8)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGFCRCWXGDIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1,8-disulfonic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2709732.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)